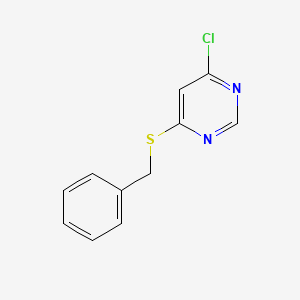
ethyl 2-hydroxy-3-sulfamoylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-hydroxy-3-sulfamoylpropanoate is an organic compound with a complex structure that includes both hydroxyl and sulfamoyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-hydroxy-3-sulfamoylpropanoate typically involves the reaction of ethyl acrylate with sulfamic acid under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the addition of the sulfamoyl group to the acrylate. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The product is typically purified through crystallization or distillation to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-hydroxy-3-sulfamoylpropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The sulfamoyl group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: The major product is ethyl 2-oxo-3-sulfamoylpropanoate.
Reduction: The major product is ethyl 2-hydroxy-3-aminopropanoate.
Substitution: The products vary depending on the nucleophile used, resulting in compounds such as ethyl 2-hydroxy-3-chloropropanoate or ethyl 2-hydroxy-3-aminopropanoate.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-hydroxy-3-sulfamoylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl 2-hydroxy-3-sulfamoylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and sulfamoyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-hydroxy-3-aminopropanoate: Similar structure but with an amino group instead of a sulfamoyl group.
Ethyl 2-oxo-3-sulfamoylpropanoate: Similar structure but with a carbonyl group instead of a hydroxyl group.
Ethyl 2-hydroxy-3-chloropropanoate: Similar structure but with a chloro group instead of a sulfamoyl group.
Uniqueness
Ethyl 2-hydroxy-3-sulfamoylpropanoate is unique due to the presence of both hydroxyl and sulfamoyl groups, which confer distinct chemical and biological properties
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of ethyl 2-hydroxy-3-sulfamoylpropanoate can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "Ethyl acetoacetate", "Sulfamic acid", "Sodium hydroxide", "Ethanol", "Hydrochloric acid", "Sodium bicarbonate" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with sulfamic acid in the presence of sodium hydroxide to form ethyl 2-amino-3-oxobutanoate.", "Step 2: Ethyl 2-amino-3-oxobutanoate is then reacted with ethanol and hydrochloric acid to form ethyl 2-amino-3-hydroxybutanoate.", "Step 3: The resulting product from step 2 is then reacted with sulfamic acid and sodium bicarbonate to form ethyl 2-hydroxy-3-sulfamoylpropanoate." ] } | |
CAS-Nummer |
1880960-21-3 |
Molekularformel |
C5H11NO5S |
Molekulargewicht |
197.21 g/mol |
IUPAC-Name |
ethyl 2-hydroxy-3-sulfamoylpropanoate |
InChI |
InChI=1S/C5H11NO5S/c1-2-11-5(8)4(7)3-12(6,9)10/h4,7H,2-3H2,1H3,(H2,6,9,10) |
InChI-Schlüssel |
KDOYPACFLCQKQR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CS(=O)(=O)N)O |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[5-(4-bromophenyl)furan-2-yl]methanamine hydrochloride](/img/structure/B6588152.png)


